ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(3,4-dimethylphenyl)-3-thiophenecarboxylic acid in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-(3,4-DIMETHYLPHENYL)-3-THIOPHENECARBOXYLATE
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H19ClN2O3S |
---|---|
Molecular Weight |
414.9g/mol |
IUPAC Name |
ethyl 2-[(2-chloropyridine-3-carbonyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O3S/c1-4-27-21(26)17-16(14-8-7-12(2)13(3)10-14)11-28-20(17)24-19(25)15-6-5-9-23-18(15)22/h5-11H,4H2,1-3H3,(H,24,25) |
InChI Key |
INBUKGFEWXWCBP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C3=C(N=CC=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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